molecular formula C22H22Cl2N4O2 B4374224 1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374224
M. Wt: 445.3 g/mol
InChI Key: KWSHROXANVMIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains chloro and methyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the propyl and amide groups.

    N-(3-chloro-2-methylphenyl)-1-(1-{[(3-chloro-2-methylphenyl)amino]carbonyl}ethyl)-1H-pyrazole-3-carboxamide: Has an ethyl group instead of a propyl group.

Properties

IUPAC Name

1-[1-(3-chloro-2-methylanilino)-1-oxobutan-2-yl]-N-(3-chloro-2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2/c1-4-20(22(30)26-18-10-6-8-16(24)14(18)3)28-12-11-19(27-28)21(29)25-17-9-5-7-15(23)13(17)2/h5-12,20H,4H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSHROXANVMIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)N2C=CC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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